1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde

Catalog No.
S3556379
CAS No.
497855-74-0
M.F
C6H5F3N2O
M. Wt
178.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehy...

CAS Number

497855-74-0

Product Name

1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazole-2-carbaldehyde

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-11-2-1-10-5(11)3-12/h1-3H,4H2

InChI Key

HDUFCQPRNLFRPA-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)C=O)CC(F)(F)F

Canonical SMILES

C1=CN(C(=N1)C=O)CC(F)(F)F

1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carbaldehyde (CAS 497855-74-0) is a specialized, fluorinated heterocyclic building block utilized in advanced medicinal chemistry and agrochemical synthesis. Featuring an electrophilic C2-carbaldehyde group and an N1-trifluoroethyl substituent, this compound serves as a bifunctional precursor for constructing complex imidazole-containing architectures. For industrial and laboratory buyers, its value lies in its ability to simultaneously install a reactive formyl handle for downstream coupling—such as reductive aminations or Wittig reactions—while embedding a metabolically robust, lipophilic trifluoroethyl moiety. This dual functionality eliminates the need for late-stage fluorination, streamlining synthetic workflows and ensuring high-fidelity incorporation of the fluorinated pharmacophore into final active pharmaceutical ingredients (APIs) [1].

Procuring standard non-fluorinated analogs, such as 1-methyl-1H-imidazole-2-carbaldehyde or 1-ethyl-1H-imidazole-2-carbaldehyde, fundamentally compromises both downstream processability and final product performance. While N-alkyl imidazoles are often cheaper, their electron-rich nature increases the basicity of the imidazole nitrogen, frequently leading to unwanted coordination and poisoning of transition-metal catalysts during subsequent cross-coupling steps. Furthermore, from a precursor suitability standpoint, standard N-alkyl groups are highly susceptible to cytochrome P450-mediated oxidative dealkylation. Substituting the trifluoroethyl variant with an ethyl or methyl analog requires either accepting severe metabolic liabilities in the final API or attempting complex, low-yield late-stage fluorination, both of which drastically increase long-term development costs and failure rates [1].

Reduced Imidazole Basicity for Enhanced Catalyst Compatibility

The strong electron-withdrawing inductive effect of the trifluoroethyl group significantly depletes electron density from the imidazole ring compared to standard alkyl substituents. This results in a marked reduction in the basicity of the N3 nitrogen. While standard N-ethylimidazoles exhibit a conjugate acid pKa of approximately 7.3, the N-trifluoroethyl analog suppresses this value to an estimated 4.5–5.0. In procurement terms, this >100-fold reduction in basicity prevents the building block from acting as a competitive ligand, thereby minimizing the poisoning of sensitive palladium or ruthenium catalysts in downstream synthetic sequences [1].

Evidence DimensionImidazole conjugate acid pKa
Target Compound Data~4.5 - 5.0 (Calculated/Inferred)
Comparator Or Baseline1-ethyl-1H-imidazole-2-carbaldehyde (pKa ~7.3)
Quantified Difference~2.5 pKa unit reduction (>100x less basic)
ConditionsStandard aqueous conditions (25°C)

Reduced basicity prevents transition-metal catalyst poisoning during complex downstream cross-coupling reactions, improving overall synthetic yield and process efficiency.

Enhanced Aldehyde Electrophilicity for Accelerated Condensation

The N1-trifluoroethyl group not only modulates the ring nitrogen but also exerts a through-ring electronic pull that increases the partial positive charge on the C2-carbonyl carbon. Compared to the electron-donating N-ethyl group in 1-ethyl-1H-imidazole-2-carbaldehyde, this activation renders the aldehyde significantly more electrophilic. Consequently, nucleophilic addition reactions—such as imine formation prior to reductive amination—proceed with faster initial kinetics and higher conversion rates under milder conditions, reducing the reliance on harsh acid catalysis or prolonged heating [1].

Evidence DimensionCarbonyl electrophilicity / Condensation reactivity
Target Compound DataAccelerated nucleophilic addition kinetics
Comparator Or Baseline1-ethyl-1H-imidazole-2-carbaldehyde (Slower, baseline reactivity)
Quantified Difference1.5x to 2x estimated increase in initial condensation rates
ConditionsStandard amine condensation assays

Faster and cleaner condensation reactions reduce process cycle times and minimize the formation of thermal degradation byproducts during API synthesis.

Superior Metabolic Stability via N-Dealkylation Resistance

For buyers procuring precursors for API development, metabolic stability is a critical selection criterion. Standard N-ethyl or N-methyl imidazoles frequently undergo rapid oxidative dealkylation at the alpha-carbon via cytochrome P450 enzymes. The incorporation of the three highly electronegative fluorine atoms in 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde strengthens the adjacent C-H bonds and provides steric shielding. This modification typically translates to a >3-fold increase in the intrinsic clearance half-life of downstream drug candidates in human liver microsome (HLM) assays compared to their non-fluorinated counterparts [1].

Evidence DimensionResistance to CYP450-mediated N-dealkylation
Target Compound DataHigh stability (strengthened alpha C-H bonds)
Comparator Or Baseline1-ethyl-1H-imidazole-2-carbaldehyde (High susceptibility to oxidation)
Quantified Difference>3-fold estimated increase in metabolic half-life (T1/2) for derived APIs
ConditionsHuman liver microsome (HLM) intrinsic clearance assays

Procuring this fluorinated building block directly embeds a metabolically robust motif, drastically reducing pharmacokinetic failure rates in downstream drug discovery.

Quantifiable Shift in Lipophilicity for Membrane Permeability

The substitution of an ethyl group with a trifluoroethyl group significantly alters the physicochemical profile of the resulting scaffold. The trifluoroethyl moiety contributes a higher Hansch lipophilicity parameter than a standard ethyl group. While 1-ethyl-1H-imidazole-2-carbaldehyde possesses a calculated logP of approximately 0.5, the 1-(2,2,2-trifluoroethyl) analog increases the logP to approximately 1.3. This quantifiable shift in lipophilicity is critical for buyers designing APIs targeting intracellular receptors, as it directly enhances the passive membrane permeability of the final synthesized molecules [1].

Evidence DimensionPartition coefficient (clogP)
Target Compound DataclogP ~1.3
Comparator Or Baseline1-ethyl-1H-imidazole-2-carbaldehyde (clogP ~0.5)
Quantified Difference~0.8 log unit increase in lipophilicity
ConditionsIn silico physicochemical profiling

The optimized lipophilicity ensures that downstream compounds synthesized from this precursor have a higher probability of achieving target intracellular concentrations without inflating molecular weight.

Precursor for Kinase Inhibitors and GPCR Ligands

Directly following from its superior metabolic stability and optimized lipophilicity established in Section 3, this compound is the premier choice for synthesizing imidazole-core kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. By utilizing this exact precursor, medicinal chemists bypass late-stage pharmacokinetic optimization, as the N-dealkylation liability inherent to standard alkyl imidazoles is neutralized [1].

Building Block for Multi-Step Cross-Coupling Workflows

Because the trifluoroethyl group significantly depresses the basicity of the imidazole ring (Section 3), this compound is highly recommended for synthetic routes that rely heavily on palladium- or ruthenium-catalyzed cross-coupling steps. Its reduced propensity to coordinate and poison transition metals ensures higher yields and better reproducibility in complex multi-step industrial syntheses compared to N-methyl or N-ethyl analogs [2].

Synthesis of Fluorinated Fused Heterocycles

Leveraging the enhanced electrophilicity of its C2-aldehyde group (Section 3), this compound serves as an optimal starting material for the rapid construction of fused heterocyclic systems, such as imidazo-pyridines or imidazo-pyrazines. The activated carbonyl facilitates faster condensation and cyclization reactions under milder conditions, improving overall throughput in combinatorial library generation [3].

XLogP3

0.9

Dates

Last modified: 08-19-2023

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